tert-Butyl (R)-3-vinylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-3-vinylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a vinyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of tert-Butyl ®-3-vinylmorpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a sustainable and efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-vinylmorpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl ®-3-vinylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: Employed in the study of enzyme mechanisms and as a probe in NMR spectroscopy.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-vinylmorpholine-4-carboxylate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the morpholine ring can interact with enzymes and receptors. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-vinylbenzoate: Similar structure but with a benzene ring instead of a morpholine ring.
tert-Butyl 3-vinylpyridine-4-carboxylate: Contains a pyridine ring instead of a morpholine ring.
tert-Butyl 2-vinylphenylcarbamate: Features a phenyl ring and a carbamate group.
Uniqueness
tert-Butyl ®-3-vinylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 |
InChI Key |
GBYGIZIERKRSAI-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1C=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.